

Spectroscopic Analysis of Nitro-Hydroxy Biphenyls: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-NITRO-[1,1'-BIPHENYL]-3-OL**

Cat. No.: **B096009**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of nitro-substituted hydroxybiphenyls. While specific, verified spectroscopic data for **4-nitro-[1,1'-biphenyl]-3-ol** is not readily available in public databases, this document provides a detailed overview of the expected spectroscopic behavior and presents data for the closely related isomer, **3'-nitro-[1,1'-biphenyl]-4-ol**, to serve as a valuable reference. Furthermore, it outlines the standard experimental protocols for obtaining such data and visualizes the general workflow of spectroscopic analysis.

Spectroscopic Data of Isomeric Nitro-Hydroxy Biphenyls

Due to the limited availability of public data for **4-nitro-[1,1'-biphenyl]-3-ol**, we present the data for the isomer **3'-nitro-[1,1'-biphenyl]-4-ol**. The substitution pattern significantly influences the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

3'-Nitro-[1,1'-biphenyl]-4-ol

Table 1: ^1H NMR Spectroscopic Data for 3'-Nitro-[1,1'-biphenyl]-4-ol

Chemical Shift (δ) in ppm	Multiplicity	Assignment
~10.32	broad singlet	-OH

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

Table 2: General Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₉ NO ₃
Molecular Weight	215.2 g/mol

Experimental Protocols

The following sections describe standard methodologies for acquiring spectroscopic data for aromatic compounds like nitro-hydroxy biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The solution is transferred to an NMR tube.

Data Acquisition:

- ¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of the hydrogen atoms.
- ¹³C NMR: Carbon-13 NMR spectra are recorded to determine the number of chemically non-equivalent carbon atoms and their chemical environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

- Solid Sample (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.

Data Acquisition: The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber (cm^{-1}). Characteristic absorption bands indicate the presence of specific functional groups (e.g., -OH, -NO₂, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

Data Acquisition: The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of Nitro-Hydroxy Biphenyls: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096009#spectroscopic-data-of-4-nitro-1-1-biphenyl-3-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com